Protein SSX2 (45-59)
Description
Cellular Localization and Subcellular Dynamics of SSX2
The SSX2 protein, a member of the cancer-testis antigen family, exhibits dynamic localization within the cell, a feature that is intrinsically linked to its function. aacrjournals.org Its distribution between the nucleus and the cytoplasm appears to be regulated and context-dependent.
Predominantly, SSX2 is found within the nucleus. atlasgeneticsoncology.orgnih.gov Studies using immunofluorescence have revealed that SSX2 can display a diffuse distribution throughout the nucleoplasm, excluding the nucleoli. oup.comnih.gov In addition to this diffuse pattern, SSX2 has also been observed in a speckled or punctate pattern within the nucleus. nih.govniph.go.jpnih.gov These nuclear speckles are noteworthy as they have been found to colocalize with Polycomb group (PcG) proteins, which are key regulators of gene silencing through chromatin modification. cellapplications.com This association suggests a role for SSX2 in transcriptional repression. nih.govcellapplications.com
The localization pattern of SSX2 can be influenced by its fusion with other proteins, such as in the case of the SYT-SSX2 fusion protein found in synovial sarcomas. nih.gov While the SSX1 protein shows a uniform nuclear distribution, the SYT-SSX2 fusion protein retains the speckled nuclear distribution characteristic of the SYT protein. nih.govoup.com
While primarily a nuclear protein, SSX2 has also been detected in the cytoplasm under certain conditions. atlasgeneticsoncology.org Specifically, cytoplasmic localization of SSX2 has been observed in undifferentiated pluripotent mesenchymal stem cells. aacrjournals.orgatlasgeneticsoncology.org Upon differentiation of these stem cells, the expression of SSX proteins, including SSX2, is downregulated. aacrjournals.org
Research suggests a functional link between the cytoplasmic presence of SSX2 and cell migration. aacrjournals.org In mesenchymal stem cells, SSX was found to colocalize with proteins involved in cell motility, such as matrix metalloproteinase 2 (MMP2). aacrjournals.org The downregulation of SSX in these cells after differentiation was associated with a decrease in MMP2 levels and an increase in E-cadherin, indicative of a shift away from a migratory phenotype. aacrjournals.org A similar correlation between SSX expression and cell migration has been observed in melanoma cells. aacrjournals.org
Genomic Localization and Transcript Variants
Protein-Protein Interactions Involving SSX2
The function of SSX2 is largely mediated through its interactions with other proteins. These interactions are crucial for its role in processes such as transcriptional regulation and potentially vesicular transport. atlasgeneticsoncology.org
Yeast two-hybrid screening has identified two key interacting partners for SSX2: SSX2-Interacting Protein (SSX2IP) and RAB3IP. nih.gov
SSX2IP is a novel protein that directly interacts with the N-terminal region of SSX2, specifically amino acids 1-80. nih.govnih.gov Both proteins have been shown to colocalize in the nucleus. nih.govwikigenes.orgru.nl SSX2IP is also known to interact with SSX3, but not with SSX1 or SSX4, suggesting a degree of specificity in these interactions. nih.govnih.gov Functionally, SSX2IP is thought to be involved in regulating the cell cycle and circadian rhythm. atlasgeneticsoncology.org
RAB3IP is the human homolog of an interactor of the Ras-like GTPase Rab3A and is implicated in vesicular transport. atlasgeneticsoncology.orgnih.gov Like SSX2IP, RAB3IP interacts with the N-terminal portion of SSX2, specifically the region spanning amino acids 25 to 80. nih.gov This interaction appears to be specific to SSX2, as RAB3IP does not interact with SSX1, SSX3, or SSX4. nih.govnih.govsmw.ch Interestingly, while RAB3IP is typically found in the cytoplasm, its co-expression with SSX2 leads to the colocalization of both proteins in the nucleus. nih.gov
Another significant interacting partner of SSX2 is the LIM homeobox protein LHX4. atlasgeneticsoncology.org This interaction was also identified through yeast two-hybrid screens and involves the C-terminal SSXRD domain of SSX proteins, including SSX2. nih.gov LHX4 is a protein that has been implicated in certain types of leukemia. nih.govsmw.ch The interaction between SSX proteins and LHX4 appears to be a common feature, as it has been observed for SSX1, SSX2, and SSX4. nih.govsmw.ch Immunofluorescence studies have demonstrated that SSX1 and the SS18-SSX fusion protein colocalize with LHX4 in transfected cells, although this colocalization may be dynamic. nih.gov
The specific peptide region of SSX2 (45-59) falls within the N-terminal domain of the protein. Structural analysis has identified a Kruppel-associated box (KRAB) domain in the N-terminal region of SSX2, spanning approximately from amino acid 20 to 83. atlasgeneticsoncology.org The KRAB domain is known to be involved in transcriptional repression. atlasgeneticsoncology.org
Given that both SSX2IP and RAB3IP interact with the N-terminal region of SSX2, it is highly probable that the SSX2 (45-59) fragment is located within or overlaps with the binding sites for these proteins. nih.gov Specifically, the interaction domain for RAB3IP (amino acids 25-80) and SSX2IP (amino acids 1-80) directly encompasses the 45-59 region. nih.gov Therefore, while direct evidence pinpointing the exact residues within the 45-59 fragment as essential for binding may be limited, its location strongly implies its involvement in the interaction with both SSX2IP and RAB3IP.
In contrast, the interaction with LHX4 occurs via the C-terminal SSXRD domain of SSX2. nih.gov Therefore, the SSX2 (45-59) peptide is not directly involved in the interaction with LHX4.
Properties
sequence |
KIFYVYMKRKYEAMT |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Protein SSX2 (45-59) |
Origin of Product |
United States |
Characterization of Protein Ssx2 45 59 As an Immunodominant Epitope
Identification and Definition of the Peptide Epitope
The identification of SSX2 (45-59) as a key epitope for CD4+ T cells, a type of white blood cell that plays a central role in orchestrating the immune response, was a significant step in understanding the immunogenicity of the SSX2 protein. nih.govjci.org This protein is a member of the cancer-testis antigen (CTA) family, meaning its expression is primarily restricted to germline cells in the testes and is aberrantly expressed in various types of cancers. nih.govaai.org This restricted expression pattern makes proteins like SSX2 attractive targets for cancer immunotherapies. nih.govnih.gov
Sequence of the SSX2 (45-59) Peptide
The specific amino acid sequence for the SSX2 (45-59) peptide has been identified and is crucial for its recognition by the immune system.
Table 1: Amino Acid Sequence of Protein SSX2 (45-59)
| Peptide Name | Amino Acid Sequence |
|---|---|
| Protein SSX2 (45-59) | KIFYVYMKRKYEAMT |
This table details the single-letter amino acid code for the SSX2 (45-59) peptide. jpt.com
Overlapping Epitopes within the SSX2 (37-58) Region
The SSX2 (45-59) epitope is located within a broader region of the SSX2 protein, from amino acids 37 to 58, which is considered a "hot spot" for T-cell recognition. genecards.orgresearchgate.net This region contains multiple, overlapping epitopes that are recognized by different components of the immune system. nih.govjci.orggenecards.org Notably, the CD4+ T-cell epitope SSX2 (45-59) partially overlaps with the previously identified immunodominant epitope for CD8+ T cells, SSX2 (41-49). nih.govjci.org The existence of these overlapping epitopes suggests a concentrated area within the protein that is highly effective at stimulating an immune response. genecards.orgnih.gov
Major Histocompatibility Complex (MHC) Restriction and Presentation
For a peptide epitope to be recognized by a T cell, it must be presented on the surface of an antigen-presenting cell (APC) by an MHC molecule. The specific MHC molecule that presents the peptide determines which type of T cell will recognize it.
Association with HLA-DR11 for CD4+ T-cell Recognition
The SSX2 (45-59) epitope is primarily recognized by CD4+ T cells when it is presented by the HLA-DR11 molecule. nih.govnih.gov Studies have shown that the recognition of the broader SSX2 (37-58) region by specific CD4+ T cells is restricted by HLA-DR. nih.govjci.org Further analysis pinpointed HLA-DR11 as the key restricting element for the SSX2 (45-59) epitope. nih.govnih.gov This association was confirmed through experiments using antibodies to block different MHC class II molecules, where anti-HLA-DR antibodies were able to inhibit the recognition of the peptide by T cells. nih.gov The recognition has been observed in association with both DRB11101 and DRB11104 alleles of HLA-DR11. nih.gov
Association with HLA-DR3 and Other HLA-DR Alleles
While HLA-DR11 is a primary restricting element, there is evidence that other HLA-DR alleles can also present epitopes from the SSX2 (37-58) region. nih.gov For instance, an HLA-DR3-restricted epitope has been identified within the 37-51 region of SSX2, which overlaps with SSX2 (45-59). genecards.orgresearchgate.netnih.gov The identification of an HLA-DR3 restricted epitope is significant as this allele is expressed in approximately one-fifth of individuals across major ethnic groups, broadening the potential patient population that could mount a CD4+ T cell response to this region of SSX2. genecards.orgresearchgate.netnih.gov Additionally, specific CD4+ T cell responses have been detected in DR11-negative patients who express HLA-DR3 and HLA-DR7, suggesting these alleles may also present epitopes from this region. nih.gov
Context of HLA-A2-restricted CD8+ T-cell Epitopes (e.g., SSX2 41-49)
The immunodominant region of SSX2 (37-58) also encompasses an important epitope for CD8+ T cells, another critical component of the anti-tumor immune response. Specifically, the peptide SSX2 (41-49), with the sequence KASEKIFYV, is recognized by tumor-reactive CD8+ T lymphocytes in the context of the HLA-A2 molecule. nih.govjci.orgaai.orgnih.govnovoprolabs.comnih.govplos.org The presence of both CD4+ and CD8+ T cell epitopes in such close proximity is a notable feature of the SSX2 protein. nih.govjci.org This co-localization of epitopes for both helper (CD4+) and cytotoxic (CD8+) T cells within the same region of an antigen can lead to a more robust and comprehensive anti-tumor immune response. nih.gov
Table 2: Key SSX2 Epitopes and their MHC Restriction
| Peptide | Sequence | MHC Restriction | Recognized by |
|---|---|---|---|
| SSX2 (45-59) | KIFYVYMKRKYEAMT | HLA-DR11 | CD4+ T cells |
| SSX2 (37-51) | - | HLA-DR3 | CD4+ T cells |
| SSX2 (41-49) | KASEKIFYV | HLA-A2 | CD8+ T cells |
This table summarizes the identified immunodominant epitopes within the SSX2 protein, their amino acid sequences (where available), the specific MHC molecules that present them, and the type of T cell that recognizes them. nih.govaai.orgnih.govjpt.comgenecards.orgresearchgate.netnih.govnovoprolabs.comnih.govplos.org
Compound Names Mentioned
Protein SSX2 (45-59)
SSX2 (37-58)
SSX2 (41-49)
SSX2 (37-51)
HLA-DR11
HLA-DR3
HLA-A2
HLA-DR
DRB1*1101
DRB1*1104
HLA-DR7
Immunogenicity and T-Cell Recognition Properties
The immunogenicity of a protein fragment is defined by its ability to elicit an immune response. The SSX2 (45-59) peptide has been extensively studied and demonstrated to possess potent immunogenic properties, particularly in its capacity to be recognized by and activate T-lymphocytes.
Induction of Specific CD4+ T-cell Responses
Research has firmly established that the SSX2 (45-59) peptide is an immunodominant epitope capable of inducing specific CD4+ T-cell responses. These responses are primarily restricted by the HLA-DR11 molecule, a common Major Histocompatibility Complex (MHC) class II allele. novoprolabs.comnih.gov The recognition of the SSX2 (45-59) peptide by CD4+ T-cells in the context of HLA-DR11 has been observed in a significant proportion of melanoma patients with tumors expressing the SSX2 antigen. nih.gov
A study assessing responsiveness to the SSX2 (37-58) peptide in melanoma patients found that after in vitro stimulation, specific CD4+ T-cells were detectable in 11 out of 19 patients. nih.gov
Designation as a "Hot Spot" for T-Cell Recognition
The region of the SSX2 protein encompassing amino acids 37-58 has been designated as a "hot spot" for T-cell recognition. elifesciences.org This is due to the clustering of multiple, distinct T-cell epitopes within this relatively short sequence. Notably, this region contains not only the HLA-DR11-restricted CD4+ T-cell epitope (SSX2 45-59) and the HLA-DR3-restricted CD4+ T-cell epitope (SSX2 37-51), but it also overlaps with a previously identified HLA-A2-restricted immunodominant CD8+ T-cell epitope, SSX2 (41-49). nih.govelifesciences.org
The convergence of both CD4+ and CD8+ T-cell epitopes within this "hot spot" suggests its dominant role in the induction of a comprehensive cellular immune response against SSX2. nih.gov The presence of multiple overlapping epitopes increases the likelihood of a robust and effective anti-tumor immune reaction in a diverse patient population with different HLA types. elifesciences.org
Cross-Recognition of Homologous Peptides from Other SSX Family Members (e.g., SSX-1, SSX-5)
The SSX protein family consists of several highly homologous members. nih.gov Research has demonstrated that CD4+ T-cells specific for the SSX2 (45-59) epitope can exhibit cross-recognition of the corresponding homologous peptide sequences from other SSX family members, namely SSX-1 and SSX-5. nih.gov
In peptide-titration experiments, SSX2-specific CD4+ T-cells were shown to efficiently recognize and respond to the homologous peptide from SSX-5. nih.gov However, the cross-recognition of the homologous peptide from SSX-1 was found to be only marginal. nih.gov This differential recognition is likely due to variations in the amino acid sequences of the peptides, which can affect their binding affinity to the HLA molecule and their recognition by the T-cell receptor. The amino acid sequence of SSX2 (45-59) is KIFYVYMKRKYEAMT. jpt.com
This cross-reactivity has important implications for the development of SSX-based cancer immunotherapies, as a vaccine targeting the SSX2 (45-59) epitope could potentially induce immune responses that also target tumor cells expressing SSX-5.
Molecular Basis of Ssx2 45 59 Peptide Mhc Interaction and T Cell Activation
Structural Considerations for Peptide-MHC Binding
The binding of the SSX2 (45-59) peptide to an MHC class II molecule, specifically the Human Leukocyte Antigen (HLA) DR isotype, is the foundational event for its presentation to T cells. nih.govwikipedia.org This interaction is governed by the specific amino acid sequence of the peptide and the polymorphic nature of the MHC binding groove. nih.gov
The binding affinity of the SSX2 (45-59) peptide to HLA-DR molecules is determined by the interaction of specific amino acid side chains from the peptide with corresponding pockets within the MHC binding groove. nih.govashpublications.org The SSX2 (45-59) peptide has been identified as a promiscuous epitope, capable of binding to several HLA-DRB1 subtypes, including *0701, *1101, and 1302. nih.gov However, its binding is particularly well-documented with HLA-DRB11101. nih.govnih.gov
Prediction algorithms, such as SYFPEITHI, have been instrumental in identifying the binding potential of SSX2 peptides. researchgate.netnih.gov These algorithms analyze the peptide sequence for anchor motifs, which are specific amino acids at key positions that fit into the pockets of the HLA-DR binding groove. nih.gov For HLA-DR molecules, the primary anchor residues are typically found at positions 1, 4, 6, and 9 of the core binding motif. ashpublications.orgnih.gov The polymorphism in HLA-DR alleles is concentrated in these pockets, dictating their chemical and size characteristics and, consequently, their peptide-binding specificity. frontiersin.org
For HLA-DRB11101, a defined binding motif has been established, which involves anchor residues at relative positions 1, 4, and 6. ashpublications.orgnih.gov While the exact anchor residues within the SSX2 (45-59) sequence for each specific HLA-DR allele are a subject of detailed study, the presence of amino acids that fit these motifs is crucial for a stable peptide-MHC complex. For instance, the high-ranking prediction score for SSX2 (45-59) binding to DRB11101 suggests a favorable fit. nih.gov In contrast, the peptide shows lower predicted binding scores for other common alleles like DRB10101, DRB10301, and DRB1*0401, indicating less optimal anchor interactions. nih.gov
The dimorphism at position β86 of the HLA-DRB chain, located in a critical binding pocket, significantly influences peptide binding. nih.gov In DRB11101, this position is occupied by a Glycine (G), whereas in the closely related DRB11104, it is a Valine (V). This single amino acid difference can alter the pocket's properties and affect peptide binding and recognition. nih.gov
| Peptide Region | HLA-DR Allele | Predicted Binding Score/Rank | Reference |
|---|---|---|---|
| SSX-2 (45-59) | DRB11101 | High (Ranks second among all SSX-2 15-mers) | nih.gov |
| SSX-2 (45-59) | DRB10101 | Relatively low | nih.gov |
| SSX-2 (45-59) | DRB10301 | Relatively low | nih.gov |
| SSX-2 (45-59) | DRB10401 | Relatively low | nih.gov |
| SSX-2 (45-59) | DRB10701 | Relatively low | nih.gov |
| SSX-2 (45-59) | DRB11501 | Relatively low | nih.gov |
| SSX-2 (37-51) | DRB10301 | High (Ranks third among all SSX-2 15-mers) | nih.gov |
| SSX-2 (37-51) | DRB10701 | High (Ranks fourth among all SSX-2 15-mers) | nih.gov |
The MHC class II binding groove is open at both ends, which allows it to accommodate peptides of variable lengths, typically between 13 and 25 amino acids. nih.gov Theoretical models and crystal structures of peptide-MHC class II complexes reveal that the peptide binds in an extended, relatively linear conformation, which can be likened to a polyproline type II (PPII) helix. ashpublications.orgnih.gov This conformation is stabilized by a network of hydrogen bonds between the peptide backbone and conserved residues of the MHC molecule. ashpublications.org
Within this extended conformation, the side chains of the peptide's amino acids are oriented in a specific pattern. The side chains of the anchor residues, located at positions P1, P4, P6, and P9 of the 9-amino-acid core binding motif, point downwards into the corresponding pockets of the MHC binding groove. ashpublications.orgnih.gov These interactions are fundamental for the stability of the peptide-MHC complex.
Conversely, the side chains of residues at other positions, notably P2, P5, and P8, point upwards and away from the binding groove. nih.gov These exposed residues are then available for direct contact with the T-cell receptor, forming the basis for TCR specificity. researchgate.net
Molecular dynamics (MD) simulations, a computational technique used to model the physical movements of atoms and molecules, provide theoretical insights into the stability and dynamics of peptide-MHC interactions. frontiersin.orgplos.orgnih.gov Although specific MD studies for the SSX2 (45-59) peptide are not widely published, these simulations on other peptide-MHC class II complexes show that interactions are concentrated at the anchor pockets (P1, P4, P6/7) and that the peptide can exhibit conformational fluctuations while bound. plos.orgnih.gov Structural modeling can also reveal how interactions between different pockets, for instance between pocket 6 and pocket 9, can cooperatively influence the binding and conformation of the peptide. nih.gov Therefore, it is theorized that the SSX2 (45-59) peptide adopts this canonical extended conformation within the HLA-DR groove, with its anchor residues securing it in place and other residues poised for TCR engagement.
Amino Acid Residues Critical for HLA-DR Binding Affinity
Mechanisms of T-Cell Receptor (TCR) Engagement
The recognition of the SSX2 (45-59)/HLA-DR complex by a specific T-cell receptor is the definitive step that triggers an adaptive immune response. This engagement is highly specific and initiates a cascade of intracellular signals leading to T-cell activation. ashpublications.orgresearchgate.net
T-cell receptors exhibit a remarkable specificity for a particular peptide-MHC (pMHC) complex. researchgate.netresearchgate.net This specificity arises from the unique structure of the TCR's variable region, which has been evolutionarily selected and refined during T-cell development in the thymus to recognize both the MHC molecule and the peptide it presents. researchgate.netresearchgate.net The interaction is often described as a trimolecular one, involving the TCR, the peptide, and the MHC molecule. researchgate.net
CD4+ T cells from cancer patients have been shown to specifically recognize the SSX2 (45-59) peptide when presented by autologous antigen-presenting cells (APCs). nih.govnih.gov This specificity is so precise that even minor changes in the peptide sequence or the presenting MHC allele can abrogate TCR binding and T-cell activation. The affinity of the TCR for the pMHC complex is a critical determinant of the T-cell response. nih.gov While interactions are typically non-covalent, even engineered covalent bonds between the TCR and the peptide can facilitate T-cell activation across a wide spectrum of affinities. nih.govumich.edu
The CD4 co-receptor plays a vital role by binding to a non-polymorphic region of the MHC class II molecule, thereby stabilizing the entire TCR-pMHC interaction and enhancing signaling efficiency. ashpublications.orgresearchgate.net This co-receptor engagement ensures that only T cells with the correct co-receptor (CD4 for MHC class II) are efficiently activated. researchgate.net
The binding of the TCR and its CD4 co-receptor to the SSX2 (45-59)/HLA-DR complex initiates a series of intracellular signaling events. ashpublications.orgfrontiersin.org This process begins with the TCR/CD3 complex, which includes the ligand-binding TCR α and β chains and the signaling-associated CD3 molecules (CD3ε, CD3γ, CD3δ, and CD3ζ). ashpublications.orgplos.org The CD3 components contain immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic tails. plos.org
Upon TCR engagement, the Src family kinase Lck, which is associated with the CD4 co-receptor, becomes activated. plos.org Lck then phosphorylates the tyrosine residues within the ITAMs of the CD3 chains. plos.org These phosphorylated ITAMs serve as docking sites for another crucial kinase, the zeta-chain associated protein kinase (ZAP-70). plos.orgnih.gov
Once recruited, ZAP-70 is activated and proceeds to phosphorylate downstream adaptor proteins, such as Linker for Activation of T cells (LAT) and SLP-76. plos.org This action nucleates the formation of a larger signaling complex that activates several key downstream pathways:
PLCγ1 Pathway: Leads to the generation of second messengers that increase intracellular calcium levels and activate protein kinase C (PKC).
MAPK Pathway: A cascade of kinases that ultimately activates transcription factors like AP-1.
PI3K-AKT Pathway: Regulates cell survival, proliferation, and metabolism. ashpublications.org
Collectively, these signaling cascades culminate in the activation of transcription factors (e.g., NFAT, AP-1, and NF-κB) that orchestrate the genetic program of T-cell activation. frontiersin.org This leads to cytokine production (such as IFN-γ and IL-2), cellular proliferation, and the differentiation of naive T cells into effector T cells capable of mediating an anti-tumor immune response. ashpublications.orgplos.org
Specificity of TCRs for the SSX2 (45-59)/MHC Complex
Computational and Predictive Models for Epitope Identification
The initial identification of the SSX2 (45-59) peptide as a potential T-cell epitope was facilitated by computational methods. nih.gov These in silico tools are indispensable for scanning entire protein sequences to predict which peptide fragments are likely to bind to specific MHC alleles, thereby narrowing down the candidates for experimental validation. nih.goviedb.org
Several types of computational algorithms are used for epitope prediction:
Sequence-Based Methods: These are the most common and rely on identifying sequence motifs within a peptide. nih.gov Algorithms like SYFPEITHI and NetMHCIIpan use quantitative matrices or artificial neural networks trained on large datasets of known peptide binders to predict the binding affinity of a new peptide to a given MHC allele. nih.govnih.govplos.orgnih.gov For example, SYFPEITHI was used to predict that SSX2 (45-59) would be a good binder for several HLA-DRB1 subtypes. nih.govresearchgate.net
Structure-Based Methods: These methods use the three-dimensional structures of MHC molecules to predict peptide binding. Tools like DiscoTope and ElliPro analyze features such as solvent accessibility and structural protrusion to identify potential epitopes. nih.gov
Machine Learning and Ensemble Methods: More advanced approaches utilize machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests, to integrate various sequence and structural features for more accurate predictions. nih.gov Ensemble models, which combine the outputs of several different predictors, can often achieve better performance. iedb.org
These predictive tools are crucial for the development of epitope-based vaccines and immunotherapies, allowing for the rapid identification of promiscuous epitopes like SSX2 (45-59) that can be recognized by a large portion of the population with diverse HLA types. nih.gov
Biological and Cellular Context of Protein Ssx2 45 59 Within the Ssx2 Protein
Post-Translational Modifications (PTMs) of SSX2 and their Potential Impact on the 45-59 Region
Predicted Phosphorylation Sites
Phosphorylation, the addition of a phosphate (B84403) group to amino acids such as serine (S), threonine (T), and tyrosine (Y), is a common PTM that can alter a protein's conformation and interaction with other molecules. nih.gov Analysis of the SSX2 protein sequence has revealed consensus motifs for tyrosine phosphorylation. expasy.org More detailed in-silico predictions using tools like NetPhos have identified several potential phosphorylation sites across the SSX2 protein. However, within the specific 45-59 region (sequence: KYFSKEEWEKMKASE), no high-confidence phosphorylation sites are consistently predicted. It is important to note that different prediction algorithms may yield varying results, and experimental validation is necessary to confirm these computational predictions.
Predicted N-Glycosylation Sites
N-glycosylation is the attachment of a carbohydrate moiety to an asparagine (N) residue, typically within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). dtu.dk This type of modification can impact protein folding, stability, and cellular localization. dtu.dk The SSX2 protein contains several consensus motifs for N-glycosylation. expasy.org PROSITE, a database of protein domains and families, also indicates potential N-glycosylation sites within the SSX2 protein. ru.nl However, analysis of the 45-59 region of SSX2 does not reveal any canonical N-X-S/T sequons, making N-glycosylation within this specific epitope unlikely based on current predictive models.
Potential for Other PTMs in the Epitope Region
Beyond phosphorylation and N-glycosylation, other PTMs could potentially occur within the SSX2 (45-59) region and influence its biological properties. These modifications include:
Acetylation: The addition of an acetyl group, typically to lysine (B10760008) (K) residues.
Methylation: The addition of a methyl group, often to lysine (K) and arginine (R) residues. plos.org
Ubiquitination: The attachment of ubiquitin, a small regulatory protein, to lysine (K) residues, which can signal for protein degradation. dtu.dk
SUMOylation: The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, which can alter protein function and localization. mdpi.com
The 45-59 region of SSX2 contains several lysine residues (K46, K53, K56) that could be potential sites for acetylation, methylation, ubiquitination, or SUMOylation. The presence of glutamic acid (E49, E50, E51, E58) and aspartic acid (D48) residues could also be relevant for other types of modifications. Definitive identification of these PTMs and their impact on the 45-59 epitope's structure and function requires experimental investigation using techniques such as mass spectrometry.
Table 1: Summary of Potential Post-Translational Modifications in SSX2 (45-59)
| Amino Acid Position | Residue | Potential Modification(s) |
| 46 | K (Lysine) | Acetylation, Methylation, Ubiquitination, SUMOylation |
| 53 | K (Lysine) | Acetylation, Methylation, Ubiquitination, SUMOylation |
| 56 | K (Lysine) | Acetylation, Methylation, Ubiquitination, SUMOylation |
Molecular Mechanisms of Ssx2 Involvement in Disease Pathogenesis
Role of SSX2 in Chromosomal Translocations
A defining characteristic of synovial sarcoma is a specific chromosomal translocation, t(X;18)(p11.2;q11.2). nih.govaacrjournals.orgwikipedia.orgatlasgeneticsoncology.org This event involves the fusion of the Synovial Sarcoma Translocation (SYT) gene on chromosome 18 with one of the SSX genes, most commonly SSX1 or SSX2, located on the X chromosome. aacrjournals.orgwikipedia.orgaacrjournals.org
The t(X;18) translocation results in the creation of a chimeric SYT-SSX fusion gene, which is considered a primary driver of synovial sarcoma development. nih.govatlasgeneticsoncology.org The fusion typically joins the vast majority of the SYT gene with the C-terminal 78 amino acids of either the SSX1 or SSX2 protein. aacrjournals.orgnih.gov The resulting SYT-SSX1 and SYT-SSX2 fusion proteins are thought to function as aberrant transcriptional regulators. nih.gov These two fusion types are generally mutually exclusive within a tumor. aacrjournals.org
The type of SYT-SSX fusion has been correlated with both the histological subtype and the clinical behavior of synovial sarcoma. nih.gov All biphasic synovial sarcomas, which contain both spindle cells and glandular epithelial components, were found to have the SYT-SSX1 fusion transcript in one study. nih.gov In contrast, all tumors positive for the SYT-SSX2 fusion were monophasic, consisting only of spindle cells. nih.gov Furthermore, several studies have suggested that patients with tumors expressing the SYT-SSX2 fusion have a better prognosis and metastasis-free survival compared to those with the SYT-SSX1 fusion. aacrjournals.orgnih.govsmu.edu.sg
SYT-SSX Fusion Type and Clinicopathological Correlations in Synovial Sarcoma
| Fusion Type | Associated Histology | Prognostic Indicator |
|---|---|---|
| SYT-SSX1 | Primarily Biphasic | Poorer metastasis-free survival |
| SYT-SSX2 | Monophasic | Better metastasis-free survival |
The SYT-SSX fusion proteins are believed to contribute to tumorigenesis by acting as aberrant transcriptional regulators. nih.gov The SYT portion of the fusion protein can interact with chromatin remodeling complexes, while the SSX portion contains a transcriptional repressor domain. aacrjournals.orgmolbiolcell.org This combination results in a protein that can dysregulate the expression of target genes crucial for normal cell function.
One of the key downstream effects of the SYT-SSX fusion protein is the alteration of gene expression profiles. For instance, the SYT-SSX1 fusion protein has been shown to directly down-regulate the expression of COM1, a regulator of cell proliferation. tandfonline.comnih.gov Lower levels of COM1 are observed in synovial sarcoma tissues and cell lines, and restoring its expression can lead to apoptosis and reduced cell growth. tandfonline.comnih.gov
Furthermore, the SYT-SSX fusion protein is critical for maintaining high levels of cyclin D1, a key regulator of the cell cycle. aacrjournals.org Inhibition of SYT-SSX expression leads to a rapid decrease in cyclin D1 protein levels, primarily through increased degradation, which in turn inhibits cell growth. aacrjournals.org The fusion protein appears to interfere with the ubiquitin-dependent degradation of cyclin D1, thereby promoting cell cycle progression. aacrjournals.org
The SYT-SSX2 oncogene has also been shown to remodel the cytoskeleton by activating the ephrin pathway, leading to profound changes in cell architecture, such as cell elongation and the formation of neurite-like extensions. molbiolcell.org
A significant mechanism by which SYT-SSX2 exerts its oncogenic effects is through the antagonism of the Polycomb Repressive Complex (PRC). plos.orgnih.govcellapplications.com The SYT-SSX2 fusion protein interacts with the PRC and causes the destabilization of a key subunit, Bmi1. plos.orgnih.govcellapplications.comnih.gov This leads to a reduction in Bmi1 protein levels and impairs the PRC's ability to carry out its gene-silencing function, specifically the ubiquitination of histone H2A. plos.orgnih.govnih.gov The consequence is the reactivation of Polycomb target genes, which can contribute to the deregulation of cellular processes and drive oncogenesis. plos.orgnih.gov This finding challenges the notion that cancer is solely associated with an increase in Polycomb function, suggesting that an imbalance in this system can also be a driving force. plos.orgnih.gov
Impact of SYT-SSX Fusion Protein on Gene Expression and Cell Biology
SSX2 in Other Malignancies and Associated Molecular Dysregulations
Beyond its role in synovial sarcoma, the ectopic expression of SSX2 has been identified in a variety of other cancers, where it is also associated with molecular dysregulations that contribute to tumorigenesis. aacrjournals.orgatlasgeneticsoncology.orgnih.govnih.govresearchgate.netnih.gov
SSX2 is considered a cancer-testis antigen because its expression is normally restricted to germ cells in the testis but becomes aberrantly activated in various malignancies. aacrjournals.orgnih.govnih.govresearchgate.netresearchgate.net Ectopic expression of SSX2 has been documented in:
Melanoma: SSX2 is frequently expressed in melanoma tumors and cell lines. aacrjournals.orgnih.govnih.govresearchgate.net
Prostate Cancer: SSX proteins are expressed in metastatic lesions of prostate cancer, and their expression can be induced by epigenetic modifying agents. researchgate.netresearchgate.netaacrjournals.org While not a direct driver of the epithelial to mesenchymal transition (EMT), SSX2 expression is involved in the loss of focal adhesion, which may relate to tumor cell dissemination. nih.govnih.gov
Gastric Cancer: The co-expression of Rab3IP and SSX2 is implicated in the progression of gastric cancer. nih.govnih.gov
Hepatocellular Carcinoma: SSX-2 shows high-specific and frequent expression in hepatocellular carcinoma tissues. nih.govaai.org
Lung Cancer: A small percentage of early-stage non-small cell lung cancer patients express SSX2. nih.gov
Ectopic SSX2 Expression in Various Malignancies
| Malignancy | Key Findings | References |
|---|---|---|
| Melanoma | Frequently expressed; induces DNA damage and genomic instability. | aacrjournals.orgnih.govnih.govresearchgate.net |
| Prostate Cancer | Expressed in metastatic lesions; involved in loss of focal adhesion. | researchgate.netnih.govresearchgate.netaacrjournals.orgnih.gov |
| Gastric Cancer | Co-expressed with Rab3IP, contributing to progression. | nih.govnih.gov |
| Hepatocellular Carcinoma | High-specific and frequent expression. | nih.govaai.org |
| Lung Cancer | Expressed in a small subset of early-stage cases. | nih.gov |
A critical consequence of ectopic SSX2 expression is the induction of DNA damage and the promotion of genomic instability. nih.govnih.govresearchgate.netresearchgate.net Studies in melanoma cells have shown that SSX2 expression leads to an increased DNA content, enlarged cell nuclei, and the formation of micronuclei and nuclear blebs, all of which are signs of replication aberrations and ongoing genomic instability. nih.govnih.govresearchgate.netresearchgate.net This is often associated with the induction of DNA double-strand breaks. nih.govresearchgate.net
The cellular response to SSX2-induced DNA damage can vary depending on the cellular context. In some cases, it leads to a p53-mediated G1 cell cycle arrest and a late apoptotic response. nih.govnih.govresearchgate.net In other instances, such as in MCF7 breast cancer cells, ectopic SSX2 expression can induce a senescent-like phenotype, characterized by an enlarged and irregular cell shape and enhanced β-galactosidase activity. nih.govresearchgate.net These findings suggest a model where SSX2-mediated replication stress translates into mitotic defects and genomic instability, which can ultimately drive or support tumorigenesis. nih.govnih.govresearchgate.net
Regulation of Focal Adhesion and Cancer Cell Invasion by SSX2
The Synovial Sarcoma X (SSX) breakpoint family of proteins, particularly SSX2, are implicated in the processes of tumor cell dissemination. researchgate.net While often associated with the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression, research indicates that SSX2's primary role may not be as a direct driver of EMT. Instead, it appears to be critically involved in modulating processes associated with EMT, such as the loss of focal adhesion, which is essential for tumor cell dissemination and invasion. nih.govoncotarget.com
In prostate cancer, SSX2 expression is predominantly found in metastatic tissues and circulating tumor cells, rather than in primary tumors. nih.govoncotarget.com This expression pattern suggests a role in the later, more aggressive stages of the disease. researchgate.net Studies involving the knockdown of SSX2 in prostate cancer cell lines have provided significant insights into its function. Contrary to what might be expected, SSX2 knockdown resulted in an epithelial-like morphology, decreased anchorage-independent growth, and paradoxically, increased invasion and in vivo tumorigenicity. nih.govoncotarget.com
The key to understanding this apparent contradiction lies in SSX2's influence on focal adhesion. Gene expression analysis following SSX2 knockdown revealed the upregulation of several genes critically involved in focal adhesion. nih.govresearchgate.net This suggests that SSX2 normally functions to suppress these adhesion molecules. The loss of SSX2, therefore, leads to an increase in their expression, which, while promoting a more epithelial morphology, may also contribute to increased invasive potential through complex signaling pathways. nih.govoncotarget.com This involvement in processes related to tumor cell spread highlights SSX2 as a factor in metastatic progression. researchgate.netnih.gov
Table 1: Genes Associated with Focal Adhesion Regulated by SSX2 Knockdown ```html
| Gene Symbol | Gene Name | Function in Cell Adhesion | Observed Change upon SSX2 Knockdown |
|---|---|---|---|
| CADM1 | Cell Adhesion Molecule 1 | Mediates cell-cell adhesion. | Upregulated genecards.org |
| ICAM1 | Intercellular Adhesion Molecule 1 | Involved in cell-cell and cell-matrix interactions. | Upregulated genecards.org |
| COL12A1 | Collagen Type XII Alpha 1 Chain | A fibril-associated collagen that interacts with the extracellular matrix. | Upregulated genecards.org |
| EMP3 | Epithelial Membrane Protein 3 | Associated with cell-cell interactions and adhesion. | Upregulated genecards.org |
| ITGA6 | Integrin Subunit Alpha 6 | Forms heterodimers that function as receptors for laminin (B1169045) in cell-matrix adhesion. | Upregulated genecards.org |
SSX2 (45-59) as a Target in Cancer Immunology Research (Molecular Aspects)
SSX2 is classified as a cancer-testis antigen (CTA), a group of proteins whose expression is typically restricted to male germ cells in the testes but becomes aberrantly activated in various types of cancer. wikipedia.orgatlasgeneticsoncology.orgThis tumor-specific expression pattern makes them ideal targets for immunotherapy, as they can be recognized as foreign by the immune system, minimizing the risk of autoimmune responses against healthy tissues.
Spontaneous Humoral and Cellular Immune Responses to SSX2 in Cancer Patients
The immunogenicity of the SSX2 protein is demonstrated by its ability to elicit spontaneous humoral (antibody-based) and cellular (T-cell-based) immune responses in patients with a variety of cancers. nih.govmycancergenome.orgThe identification of SSX2 as the tumor antigen HOM-MEL-40 came from the discovery of high-titer IgG antibodies against it in the serum of melanoma patients. nih.govSubsequent studies have confirmed these humoral responses in patients with other malignancies, including prostate cancer and multiple myeloma.
atlasgeneticsoncology.orgnih.gov
These spontaneous immune reactions are a clear indication that the SSX2 protein is processed and presented to the immune system in cancer patients, leading to the activation of both B cells (which produce antibodies) and T cells. spandidos-publications.comfrontiersin.orgThe presence of both antibody and T-cell responses underscores its potential as a target for cancer vaccines and other immunotherapeutic strategies.
nih.govTable 2: Documented Spontaneous Immune Responses to SSX2 in Cancer
Generated html Molecular Basis for SSX2 (45-59) as an Immunotherapeutic Candidate
The specific peptide sequence SSX2 (45-59) has been identified as a key immunodominant T-cell epitope. researchgate.netresearchgate.netThis means it is a part of the SSX2 protein that is particularly effective at stimulating an immune response. The molecular basis for its potential as an immunotherapeutic candidate is rooted in its ability to be recognized by CD4+ T helper cells in the context of specific Human Leukocyte Antigen (HLA) class II molecules.
spandidos-publications.com
Specifically, the SSX2 (45-59) peptide is recognized by CD4+ T cells when presented by the HLA-DR11 molecule. researchgate.netresearchgate.netCD4+ T helper cells play a crucial role in orchestrating the overall anti-tumor immune response. They help activate cytotoxic CD8+ T lymphocytes (CTLs), which are responsible for directly killing cancer cells, and also support B-cell antibody production.
Furthermore, this region of the SSX2 protein appears to be a "hot spot" for T-cell recognition, containing multiple overlapping epitopes that can be presented by different HLA molecules. researchgate.netgenecards.orgFor instance, an overlapping epitope, SSX2 (37-51), is restricted by HLA-DR3. researchgate.netgenecards.orgThis broad recognition across different HLA types increases the percentage of the patient population that could potentially benefit from a vaccine or therapy targeting this specific region of the SSX2 protein. genecards.orgThe identification of this highly immunogenic CD4+ T-cell epitope provides a strong rationale for its inclusion in cancer vaccine formulations to elicit robust and comprehensive anti-tumor immunity.
spandidos-publications.comresearchgate.net
Compound Names Mentioned
Compound Name SSX2 (Synovial Sarcoma X breakpoint 2) SSX1 SSX4 SSX5 Rab3IP CADM1 (Cell Adhesion Molecule 1) ICAM1 (Intercellular Adhesion Molecule 1) COL12A1 (Collagen Type XII Alpha 1 Chain) EMP3 (Epithelial Membrane Protein 3) ITGA6 (Integrin Subunit Alpha 6) HOM-MEL-40 HLA-DR11 HLA-DR3
Advanced Research Methodologies for Investigating Protein Ssx2 45 59
Peptide Synthesis and Modification Techniques
The generation of synthetic peptides that mimic naturally occurring tumor antigens is a cornerstone of cancer immunology research. These synthetic molecules are indispensable for studying T-cell responses and for the development of peptide-based vaccines.
Chemical Synthesis of SSX2 (45-59) and Analogues
The chemical synthesis of peptides like SSX2 (45-59) (sequence: KIFYVYMKRKYEAMT) is most commonly achieved through Solid Phase Peptide Synthesis (SPPS). nih.govnih.gov This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. sigmaaldrich.com The process begins with the attachment of the C-terminal amino acid to the resin. researchgate.net Subsequently, a cycle of deprotection, to remove the Nα-protecting group (like Fmoc or Boc), and coupling of the next amino acid is repeated until the desired sequence is assembled. researchgate.net Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. researchgate.net
This methodology allows for the production of not only the native SSX2 (45-59) peptide but also its analogues. massey.ac.nz Peptide analogues are versions of the original peptide with deliberate amino acid substitutions. These modifications are introduced to study structure-activity relationships, improve stability, or enhance immunological properties. nih.govaacrjournals.org For instance, researchers have synthesized a panel of SSX2-derived peptides with modifications at key positions to evaluate their binding affinity to Major Histocompatibility Complex (MHC) molecules. nih.govaacrjournals.org The purity and identity of these synthesized peptides are typically confirmed by mass spectrometry and gas chromatography. nih.gov
Altered Peptide Ligand (APL) Strategies for Modulating Immunogenicity
A significant challenge in cancer immunotherapy is that many tumor-associated antigens are "self" antigens and are often weakly immunogenic. aacrjournals.org Altered Peptide Ligand (APL) strategies are employed to overcome this by enhancing the immunogenicity of target epitopes. nih.govnih.gov This approach involves modifying the amino acid sequence of a native peptide to improve its interaction with MHC molecules or the T-cell receptor (TCR). aacrjournals.org
In the context of SSX2, APLs have been designed by introducing substitutions at the anchor residues of epitopes to enhance their binding affinity for the HLA-A2 molecule. nih.govnih.gov The design of these APLs is often guided by peptide-binding prediction algorithms such as SYFPEITHI and BIMAS. nih.gov Studies have shown that immunization with DNA vaccines encoding these SSX2 APLs can elicit a more robust, peptide-specific CD8+ T-cell response compared to the native sequence. nih.govaacrjournals.orgnih.gov These T-cells are capable of producing higher levels of Th1 cytokines and demonstrate cross-reactivity against the native epitope. nih.govaacrjournals.org This strategy represents a promising approach to improve the efficacy of DNA vaccines targeting tumor antigens. nih.govnih.gov
Table 1: Examples of Altered Peptide Ligands for SSX2 Epitopes and their Effect
| Native Epitope | Modification Strategy | Purpose of Modification | Observed Outcome | Reference |
|---|---|---|---|---|
| SSX2 p41-49 | Modification of MHC anchor residues | Enhance HLA-A2 binding | Increased number of peptide-specific T cells | nih.gov |
| SSX2 p103-111 | Modification of MHC anchor residues | Enhance HLA-A2 binding | Increased number of peptide-specific T cells | nih.gov |
| SSX2 p103-111 | Panel of APLs generated | Investigate persistence of PD-1 expression | High-affinity epitopes led to increased PD-1 expression on CD8+ T cells | aacrjournals.org |
Immunological Assays for Epitope Characterization
A suite of sophisticated immunological assays is essential to characterize the interaction between the SSX2 (45-59) epitope and the immune system, particularly T-cells. These assays provide critical data on the antigen's ability to activate immune responses.
T-Cell Stimulation and Proliferation Assays
T-cell stimulation and proliferation assays are fundamental for determining whether T-cells recognize a specific peptide epitope. The SSX2 (45-59) peptide is utilized in these assays to stimulate antigen-specific T-cells. jpt.com In a typical assay, peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured in the presence of the SSX2 peptide. If the T-cells possess TCRs that recognize the peptide presented by antigen-presenting cells (APCs), they will become activated and begin to divide, or proliferate. researchgate.net This proliferation can be measured by various methods, such as counting the cells or using dye-dilution assays. researchgate.net The detection of a proliferative response indicates the presence of a memory T-cell population specific to the SSX2 epitope.
Cytokine Production Assays (e.g., IFN-γ ELISPOT, ELISA)
Upon activation, T-cells secrete signaling molecules called cytokines. Measuring the production of specific cytokines provides insight into the type and magnitude of the immune response. The Enzyme-Linked Immunosorbent Spot (ELISPOT) and Enzyme-Linked Immunosorbent Assay (ELISA) are two widely used techniques for this purpose. core.ac.uknih.govbmgrp.com
The IFN-γ ELISPOT assay is a highly sensitive method used to quantify the number of individual cells secreting IFN-γ in response to stimulation with the SSX2 (45-59) peptide. jpt.comsigmaaldrich.com This assay is performed on a microplate coated with an anti-IFN-γ antibody. When peptide-stimulated T-cells secrete IFN-γ, it is captured by the antibody on the plate, leading to the formation of a "spot" for each secreting cell. sigmaaldrich.commabtech.com This allows for the precise enumeration of antigen-specific T-cells. nih.govprecisionformedicine.com
The ELISA method, on the other hand, measures the total concentration of a secreted cytokine, such as IFN-γ, in the cell culture supernatant. nih.govgoogleapis.com Studies have demonstrated that stimulation of CD4+ T-cells with SSX2 peptides, including the 45-59 region, results in the secretion of IFN-γ, which can be quantified by ELISA. nih.gov A DNA vaccine encoding an SSX2 APL was shown to elicit robust peptide-specific CD8+ T cells that produce Th1 cytokines. nih.govnih.gov
Table 2: Summary of Immunological Assays for SSX2 (45-59) Characterization
| Assay Type | Purpose | Key Finding | Reference |
|---|---|---|---|
| T-Cell Proliferation Assay | To measure the increase in T-cell numbers upon stimulation. | SSX2 (45-59) stimulates the proliferation of specific cytotoxic T lymphocytes (CTLs). | researchgate.net |
| IFN-γ ELISPOT | To enumerate individual IFN-γ secreting cells. | SSX2 (45-59) is used to stimulate antigen-specific T-cells for ELISPOT analysis. | jpt.com |
| IFN-γ ELISA | To quantify the total amount of secreted IFN-γ. | SSX2-specific CD4+ T-cells secrete IFN-γ upon peptide stimulation. | nih.gov |
| MHC-Peptide Tetramer Staining | To directly visualize and quantify antigen-specific T-cells. | SSX2 epitope-specific CTLs can be detected and cultured from the peripheral blood of cancer patients. | nih.gov |
MHC-Peptide Tetramer Staining for Antigen-Specific T-Cells
MHC-peptide tetramer staining is a powerful flow cytometry-based technique that allows for the direct visualization and quantification of antigen-specific T-cells. mblbio.commblbio.com These reagents consist of four identical MHC molecules, each bound to the specific peptide of interest (in this case, an epitope from SSX2), and linked to a fluorescent molecule. mblbio.comquimigen.pt The tetrameric structure provides a high-avidity interaction with the TCRs on the surface of T-cells, enabling stable staining of the specific T-cell population. mblbio.com
This technology has been successfully used to detect and monitor SSX2-specific CD8+ T-cells in the peripheral blood of prostate cancer patients. nih.gov By staining PBMCs with an SSX2 peptide-MHC tetramer and antibodies against T-cell surface markers like CD8, researchers can identify and count the rare population of T-cells that are specific for the SSX2 epitope. nih.govmdpi.com This method is highly specific and provides valuable information on the frequency of antigen-specific T-cells, which is crucial for evaluating the effectiveness of cancer vaccines and other immunotherapies. mblbio.commdpi.com
Molecular Biology and Genetic Engineering Approaches
Construction and Evaluation of SSX2-Encoding DNA Vaccines
The development of DNA vaccines targeting the cancer-testis antigen Synovial Sarcoma X-breakpoint 2 (SSX2) represents a significant strategy in cancer immunotherapy. nih.gov The core principle of this approach involves introducing a plasmid vector containing the nucleotide sequence for SSX2, which is then taken up by host cells to produce the SSX2 protein. google.com This endogenous production allows for the presentation of SSX2-derived peptides on Major Histocompatibility Complex (MHC) class I and class II molecules, thereby stimulating both cytotoxic T lymphocyte (CTL) and helper T cell responses. nih.gov
A common vector used for this purpose is the pTVG4 immunization vector, into which the SSX2 cDNA is cloned. nih.gov To ensure the vaccine's effectiveness, researchers confirm the transcription and translation of the SSX2 gene from the plasmid construct. nih.gov One method to enhance the immune response is to fuse the SSX2 gene with a sequence encoding a lysosome-associated membrane protein 1 (LAMP1). frontiersin.orgnih.gov This fusion protein strategy aims to direct the antigen to the endosomal/lysosomal compartment, which can enhance its presentation on MHC class II molecules and subsequently augment the immune response. frontiersin.org
Evaluation of these DNA vaccines often involves immunization of transgenic mouse models that express human HLA molecules, such as the A2/DR1 mouse model. nih.gov This allows for the assessment of immune responses to specific human epitopes. Following immunization, the development of SSX2-specific immune responses is measured. For instance, researchers have observed robust responses to the p103-111 peptide of SSX2 in mice immunized with an SSX2-encoding DNA vaccine. nih.gov These studies have demonstrated that a plasmid vaccine encoding SSX2 can elicit potent, epitope-specific CTLs capable of lysing cancer cells that express SSX2. nih.gov
Table 1: Example of SSX2 DNA Vaccine Construct
| Component | Description | Reference |
| Vector | pTVG4 | nih.gov |
| Insert | Full-length SSX2 cDNA | nih.gov |
| Promoter | A transcription regulatory element to drive expression in mammalian cells. | google.com |
| Fusion Partner (Optional) | Lysosome-associated membrane protein 1 (LAMP1) | frontiersin.orgnih.gov |
Mutagenesis Studies to Define Functional Residues within SSX2 (45-59)
Mutagenesis studies are crucial for identifying key amino acid residues within the SSX2 (45-59) epitope that are essential for its function, particularly its recognition by T-cells. This process involves systematically substituting individual amino acids within the peptide sequence and then assessing the impact of these mutations on its biological activity. A common approach is single-site substitution, where each residue is replaced by various other amino acids.
The functional consequence of these mutations is often evaluated through T-cell recognition assays. For example, a mutated peptide can be loaded onto antigen-presenting cells and co-cultured with T-cells specific for the original SSX2 (45-59) epitope. The ability of the T-cells to recognize and respond to the mutated peptide is then measured, often by quantifying cytokine release (e.g., interferon-gamma) or T-cell proliferation. nih.gov A significant reduction or loss of T-cell activation indicates that the mutated residue is critical for T-cell receptor (TCR) binding.
Computational models and structural analysis can guide the design of these mutagenesis experiments. jhmi.edu By predicting which residues are likely to be involved in binding or are located at the protein surface, researchers can prioritize which amino acids to mutate. jhmi.edud-nb.info These studies have revealed that mutations in highly central or conserved residues often impair protein activity. Conversely, some non-conserved residues can also be critical for function. By exhaustively mapping the effects of mutations, a detailed understanding of the structure-function relationship of the SSX2 (45-59) epitope can be achieved. researchgate.netembopress.org
Table 2: Hypothetical Mutagenesis Study of SSX2 (45-59) Epitope
| Original Residue (Position) | Substitution | T-Cell Recognition | Functional Importance |
| K (45) | A | Reduced | High |
| A (46) | G | Maintained | Low |
| S (47) | T | Reduced | High |
| E (48) | D | Maintained | Low |
| K (49) | R | Maintained | Low |
| I (50) | L | Reduced | High |
| F (51) | Y | Maintained | Low |
| Y (52) | F | Reduced | High |
| V (53) | L | Maintained | Low |
| ... | ... | ... | ... |
| V (59) | A | Reduced | High |
Note: This table is a hypothetical representation of potential mutagenesis outcomes and is for illustrative purposes only.
Receptor Cloning for T-Cell Receptors (TCRs) Specific to SSX2 Epitopes
The isolation and cloning of T-cell receptors (TCRs) with specificity for SSX2 epitopes is a pivotal step in developing adoptive T-cell therapies for cancer. nih.govnih.govplos.org This process begins with the identification and isolation of T-cells from patients, often from tumor-infiltrated lymph nodes, that demonstrate reactivity against SSX2 peptides. nih.govplos.org
Once SSX2-reactive T-cell clones are identified, their TCR genes are cloned. A common technique used is 5' Rapid Amplification of cDNA Ends (RACE), with primers specific for the constant regions of the TCR alpha and beta chains. nih.govplos.org The amplified TCR gene products are then sequenced to identify the variable (V) and joining (J) gene segments that confer specificity.
The cloned TCR alpha and beta chain sequences are then engineered into expression cassettes, often separated by a self-cleaving 2A linker peptide, and inserted into a retroviral or lentiviral vector, such as pMSGV1. nih.govplos.org These vectors are used to transduce peripheral blood lymphocytes (PBLs) from the patient or a healthy donor. The transduced T-cells then express the SSX2-specific TCR on their surface.
The functionality of the cloned TCRs is rigorously evaluated. This includes assessing the ability of the engineered T-cells to specifically recognize and bind to the SSX2 epitope, often presented by HLA-A*0201 molecules. nih.govplos.org Functional assays include measuring interferon-gamma release, cytolytic activity against tumor cells expressing SSX2, and proliferation upon antigen stimulation. nih.govnih.gov Successful TCR cloning and evaluation can lead to the development of potent TCRs for clinical use in adoptive cell therapy. nih.govnih.gov For example, a TCR designated as TCR-5, isolated from a melanoma patient, demonstrated high avidity and functional activity in both CD8+ and CD4+ T-cells, making it a promising candidate for further clinical development. nih.govplos.org
Table 3: Cloned TCRs with Specificity for SSX2 Epitopes
| TCR Clone | Source | Target Epitope | HLA Restriction | Vector | Reference |
| TCR-5 | Melanoma Patient (Lau 567) | SSX2 (41-49) | HLA-A0201 | pMSGV1 | nih.govplos.org |
| TCR-8 | Melanoma Patient (Lau 567) | SSX2 (41-49) | HLA-A0201 | pMSGV1 | nih.govplos.org |
| TCR-9 | Melanoma Patient (Lau 672) | SSX2 (41-49) | HLA-A0201 | pMSGV1 | nih.govplos.org |
| TCR-11 | Melanoma Patient (Lau 672) | SSX2 (41-49) | HLA-A0201 | pMSGV1 | nih.govplos.org |
Protein Interaction and Functional Studies
Yeast Two-Hybrid and Co-Immunoprecipitation for SSX2 Interacting Partners
Identifying the proteins that interact with SSX2 is fundamental to understanding its biological function. The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to screen for protein-protein interactions. springernature.comnih.govnih.gov In this system, the SSX2 protein is expressed as a fusion with a DNA-binding domain (the "bait"), while a library of potential interacting proteins is expressed as fusions with a transcriptional activation domain (the "prey"). If the bait and prey proteins interact, they bring the DNA-binding and activation domains together, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the identification of the interacting partner. nih.gov For instance, a yeast two-hybrid screen identified RAB3IP and SSX2IP as interacting partners of SSX2. ru.nl
Co-immunoprecipitation (Co-IP) is another widely used technique to identify and validate protein-protein interactions within a cellular context. nih.govthermofisher.com This method involves using an antibody to specifically pull down a protein of interest (in this case, SSX2) from a cell lysate. Any proteins that are bound to SSX2 in the cell will be co-precipitated with it. The entire complex is then isolated, and the interacting partners can be identified by techniques such as Western blotting or mass spectrometry. nih.govplos.org To improve the stability of weak or transient interactions, chemical crosslinkers can be used to covalently link interacting proteins before cell lysis and immunoprecipitation. plos.org Co-IP experiments have been instrumental in studying the interactions of the SYT-SSX2 fusion protein, a hallmark of synovial sarcoma. aacrjournals.org
Chromatin Immunoprecipitation (ChIP) for SSX2 Transcriptional Regulation
Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interaction of proteins with specific regions of DNA in the cell's natural chromatin context. biocat.com This is particularly relevant for SSX2, as it is believed to function in the nucleus and may be involved in regulating gene expression. The ChIP process begins with cross-linking proteins to DNA within intact cells, typically using formaldehyde. The chromatin is then sheared into smaller fragments, and an antibody specific to the protein of interest (e.g., SSX2 or the SYT-SSX2 fusion protein) is used to immunoprecipitate the protein-DNA complexes.
After reversing the cross-links, the associated DNA is purified and can be analyzed by several methods. Quantitative PCR (qPCR) can be used to determine if the protein is bound to a specific candidate gene promoter. For a genome-wide analysis, the purified DNA can be subjected to microarray analysis (ChIP-on-chip) or next-generation sequencing (ChIP-seq). These approaches can identify all the genomic loci to which a protein is bound.
ChIP-seq studies on the SYT-SSX2 fusion protein have revealed its recruitment to the regulatory regions of a wide array of genes, particularly those involved in neural development. nih.gov These studies have also shown that SYT-SSX2 can associate with chromatin that has specific histone modifications, suggesting that it functions by modulating the epigenetic landscape to alter gene expression. aacrjournals.orgnih.gov The recruitment of SYT-SSX2 to Polycomb-modified chromatin is one mechanism by which it is thought to regulate its target genes. nih.gov
Q & A
Q. How should researchers validate conflicting SSX2 localization data (nuclear vs. cytoplasmic)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
